molecular formula C3H3NO B13036262 3-Hydroxyacrylonitrile

3-Hydroxyacrylonitrile

Cat. No.: B13036262
M. Wt: 69.06 g/mol
InChI Key: VLQQXSKNYWXJKT-HNQUOIGGSA-N
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Description

(E)-3-Hydroxyacrylonitrile is an organic compound characterized by the presence of a hydroxyl group and a nitrile group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Hydroxyacrylonitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to yield (E)-3-Hydroxyacrylonitrile. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, (E)-3-Hydroxyacrylonitrile can be produced using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxyacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyanoacrolein.

    Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxypropylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and appropriate solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-Cyanoacrolein

    Reduction: 3-Hydroxypropylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-Hydroxyacrylonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxyacrylonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to modify biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionitrile: Lacks the double bond present in (E)-3-Hydroxyacrylonitrile.

    Acrylonitrile: Does not have the hydroxyl group.

    3-Cyanoacrolein: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

(E)-3-Hydroxyacrylonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on an acrylonitrile backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

IUPAC Name

(E)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H/b3-1+

InChI Key

VLQQXSKNYWXJKT-HNQUOIGGSA-N

Isomeric SMILES

C(=C/O)\C#N

Canonical SMILES

C(=CO)C#N

Origin of Product

United States

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